molecular formula C10H9ClF3NO B13690887 N-(4-Ethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(4-Ethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13690887
M. Wt: 251.63 g/mol
InChI Key: RJMMQNVEKVWVOP-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound known for its unique structure and reactivity. This compound features an ethoxyphenyl group attached to a trifluoroacetimidoyl chloride moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 4-ethoxyaniline with trifluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality. The final product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the trifluoroacetimidoyl chloride moiety can be substituted by other nucleophiles such as amines or alcohols.

    Oxidation Reactions: The ethoxyphenyl group can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution Reactions: The major products are N-substituted derivatives of the original compound.

    Oxidation Reactions: The major products are oxidized derivatives such as quinones.

    Reduction Reactions: The major products are reduced derivatives such as amines.

Scientific Research Applications

N-(4-Ethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for studying biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoroacetimidoyl chloride moiety is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a useful tool for studying enzyme mechanisms and for the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride
  • N-(4-Chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
  • N-(4-Bromophenyl)-2,2,2-trifluoroacetimidoyl Chloride

Uniqueness

N-(4-Ethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the ethoxy group, which imparts specific electronic and steric properties to the molecule. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C10H9ClF3NO/c1-2-16-8-5-3-7(4-6-8)15-9(11)10(12,13)14/h3-6H,2H2,1H3

InChI Key

RJMMQNVEKVWVOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C(C(F)(F)F)Cl

Origin of Product

United States

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